7-(6,7-Dihydroxy-3,7-dimethyloct-2-enoxy)chromen-2-one
Overview
Description
7-(6,7-Dihydroxy-3,7-dimethyloct-2-enoxy)chromen-2-one is a natural product found in Citrus hassaku, Geijera parviflora, and other organisms with data available.
Scientific Research Applications
Antioxidant Activity
7-(6,7-Dihydroxy-3,7-dimethyloct-2-enoxy)chromen-2-one and its derivatives have been studied for their antioxidant properties. Chromeno-carbamodithioate derivatives, synthesized from related chromenones, demonstrated potent antioxidant activity, comparable to ascorbic acid, in spectrophotometric methods and molecular docking studies (Bandari et al., 2017).
Inhibition of Human Carbonic Anhydrases
Several derivatives of dihydroxycoumarins, including variants of 7-(6,7-Dihydroxy-3,7-dimethyloct-2-enoxy)chromen-2-one, have been investigated for their inhibitory effects on human carbonic anhydrases I and II. These compounds have shown significant inhibitory activity, suggesting potential therapeutic applications (Basaran et al., 2008).
Synthesis and Biological Screening
The synthesis of chromenone derivatives has been explored for their biological screening. Compounds like 7-Hydroxy-4-Methyl-2H-Chromen-2-One and its derivatives have shown promising results in cytotoxic and antibacterial activities, which could be pivotal for the development of new drugs (Khan et al., 2003).
Molecular Modeling in Drug Development
Molecular modeling studies of chromene derivatives have been conducted to identify potential leads for new anticancer drugs. Such studies involve determining the three-dimensional structures and precise chemical shifts of these compounds, providing valuable insights for drug development (de Santana et al., 2020).
properties
IUPAC Name |
7-(6,7-dihydroxy-3,7-dimethyloct-2-enoxy)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O5/c1-13(4-8-17(20)19(2,3)22)10-11-23-15-7-5-14-6-9-18(21)24-16(14)12-15/h5-7,9-10,12,17,20,22H,4,8,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYKWTUUCOTGNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)CCC(C(C)(C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-(6,7-Dihydroxy-3,7-dimethyloct-2-enoxy)chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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